molecular formula C8H11IN2O2 B11712956 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid

Katalognummer: B11712956
Molekulargewicht: 294.09 g/mol
InChI-Schlüssel: IDEMGAOUZOUEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a butan-2-yl group, an iodine atom, and a carboxylic acid group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through an alkylation reaction. This involves the reaction of the pyrazole with a butan-2-yl halide in the presence of a base.

    Iodination: The introduction of the iodine atom can be achieved through an electrophilic substitution reaction. This involves the reaction of the pyrazole with iodine or an iodine-containing reagent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the pyrazole with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of new biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and the inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

1-(butan-2-yl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of an iodine atom. The presence of chlorine can lead to different reactivity and biological activity.

    1-(butan-2-yl)-4-bromo-1H-pyrazole-5-carboxylic acid: This compound has a bromine atom instead of an iodine atom. The presence of bromine can also lead to different reactivity and biological activity.

    1-(butan-2-yl)-4-fluoro-1H-pyrazole-5-carboxylic acid: This compound has a fluorine atom instead of an iodine atom. The presence of fluorine can lead to different reactivity and biological activity.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated counterparts.

Eigenschaften

Molekularformel

C8H11IN2O2

Molekulargewicht

294.09 g/mol

IUPAC-Name

2-butan-2-yl-4-iodopyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11IN2O2/c1-3-5(2)11-7(8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

IDEMGAOUZOUEGH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N1C(=C(C=N1)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.